(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a nitrophenyl hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the cyclization of appropriate precursors. Subsequent steps involve the introduction of the methoxyphenyl and nitrophenyl groups via substitution reactions. The final step usually involves the condensation of the hydrazinylidene moiety with the pyrazolone core under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its structural features enable it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting diverse biological properties.
(-)-Carvone: A natural compound found in spearmint, used as a bioherbicide.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H20N6O4S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-methyl-5-nitrophenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H20N6O4S/c1-16-8-11-19(32(34)35)14-21(16)28-29-24-23(18-6-4-3-5-7-18)30-31(25(24)33)26-27-22(15-37-26)17-9-12-20(36-2)13-10-17/h3-15,30H,1-2H3 |
InChI Key |
AUNBSUVFRQHSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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